1-(Piperidin-3-yl)piperidine
Overview
Description
1-(Piperidin-3-yl)piperidine is a heterocyclic organic compound that features two piperidine rings connected through a nitrogen atom Piperidine itself is a six-membered ring containing five methylene bridges and one amine bridge
Mechanism of Action
Target of Action
1-(Piperidin-3-yl)piperidine is a derivative of piperidine, a heterocyclic amine widely used as a building block in synthesizing organic compounds, including medicinal products . Piperidine derivatives show a wide variety of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . .
Mode of Action
Piperidine derivatives, in general, have been found to interact with several crucial signaling pathways essential for various biological processes . For instance, they can regulate pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These interactions can lead to various changes in cellular functions, including inhibition of cell migration and cell cycle arrest .
Biochemical Pathways
Piperidine derivatives can influence several biochemical pathways. They can perform several biological processes, such as ROS release, activation of mitochondrial cytochrome C, release of Bax-protein from mitochondria, and downregulating Bcl-2 protein, resulting in a high Bax:Bcl-2 ratio . These processes can lead to apoptosis of cancer cells .
Result of Action
Piperidine derivatives have been found to exhibit various biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperidin-3-yl)piperidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-piperidone with piperidine in the presence of a reducing agent can yield this compound. Another method involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. Pyridine is reduced to piperidine, which is then further reacted to form the desired compound. The use of high-pressure hydrogenation and efficient catalysts is crucial for optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various reduced piperidine derivatives.
Substitution: Functionalized piperidine compounds with diverse applications.
Scientific Research Applications
1-(Piperidin-3-yl)piperidine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: Used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Piperidine: A simpler structure with one piperidine ring.
Pyrrolidine: A five-membered ring with similar properties.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Uniqueness: 1-(Piperidin-3-yl)piperidine is unique due to its dual piperidine rings, which provide enhanced binding capabilities and versatility in chemical reactions. This structural feature distinguishes it from simpler analogs like piperidine and pyrrolidine .
Properties
IUPAC Name |
1-piperidin-3-ylpiperidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-7-12(8-3-1)10-5-4-6-11-9-10/h10-11H,1-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAWMKWJDOUNKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCNC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316346 | |
Record name | 1,3′-Bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
814916-95-5 | |
Record name | 1,3′-Bipiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=814916-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3′-Bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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